molecular formula C10H14O3 B3374571 [2-(2-Methoxyethoxy)phenyl]methanol CAS No. 1020929-44-5

[2-(2-Methoxyethoxy)phenyl]methanol

Cat. No.: B3374571
CAS No.: 1020929-44-5
M. Wt: 182.22 g/mol
InChI Key: HXEBVCPVUXBLLS-UHFFFAOYSA-N
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Description

[2-(2-Methoxyethoxy)phenyl]methanol is an organic compound with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol . It is a liquid at room temperature and is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Methoxyethoxy)phenyl]methanol typically involves the reaction of 2-(2-methoxyethoxy)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol or ethanol . The reaction is carried out under controlled temperature conditions to ensure the selective reduction of the aldehyde group to a hydroxyl group, yielding this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation. This process uses a hydrogenation catalyst, typically palladium on carbon (Pd/C), under high pressure and temperature to achieve the reduction of 2-(2-methoxyethoxy)benzaldehyde to this compound .

Chemical Reactions Analysis

Types of Reactions

[2-(2-Methoxyethoxy)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction of the hydroxyl group can lead to the formation of the corresponding ether or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

    Reduction: Sodium borohydride (NaBH4) in methanol or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products Formed

    Oxidation: 2-(2-Methoxyethoxy)benzaldehyde or 2-(2-Methoxyethoxy)benzoic acid.

    Reduction: 2-(2-Methoxyethoxy)ethyl ether or 2-(2-Methoxyethoxy)ethane.

    Substitution: 2-(2-Methoxyethoxy)phenyl chloride or 2-(2-Methoxyethoxy)phenyl bromide.

Scientific Research Applications

[2-(2-Methoxyethoxy)phenyl]methanol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of [2-(2-Methoxyethoxy)phenyl]methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. In biochemical pathways, it may act as a substrate or inhibitor, modulating enzyme activity and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyethoxy)benzaldehyde: The aldehyde precursor used in the synthesis of [2-(2-Methoxyethoxy)phenyl]methanol.

    2-(2-Methoxyethoxy)benzoic acid: An oxidation product of this compound.

    2-(2-Methoxyethoxy)ethyl ether: A reduction product of this compound.

Uniqueness

This compound is unique due to its specific functional groups that allow it to participate in a variety of chemical reactions and its versatility in scientific research applications. Its ability to undergo selective oxidation, reduction, and substitution reactions makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

[2-(2-methoxyethoxy)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-12-6-7-13-10-5-3-2-4-9(10)8-11/h2-5,11H,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXEBVCPVUXBLLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC=C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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